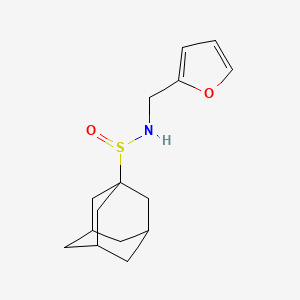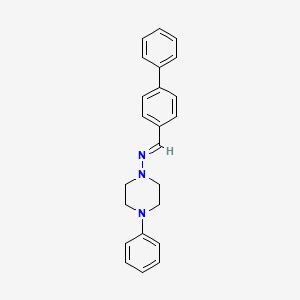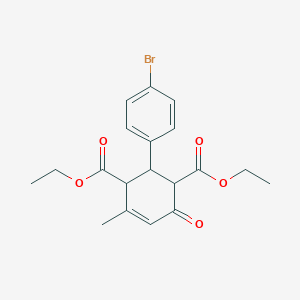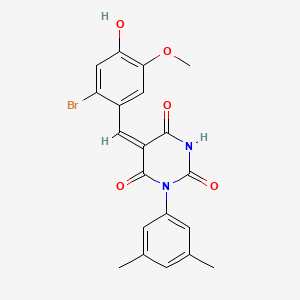
N-(2-furylmethyl)-1-adamantanesulfinamide
Vue d'ensemble
Description
N-(2-furylmethyl)-1-adamantanesulfinamide, also known as Fasudil, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in Japan in the 1980s and has since been researched for its ability to treat a variety of medical conditions.
Mécanisme D'action
N-(2-furylmethyl)-1-adamantanesulfinamide works by inhibiting the activity of Rho-kinase, an enzyme that plays a key role in regulating smooth muscle contraction and cell migration. By inhibiting Rho-kinase, N-(2-furylmethyl)-1-adamantanesulfinamide can relax blood vessels, reduce inflammation, and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-adamantanesulfinamide has been shown to have a variety of biochemical and physiological effects. It can reduce blood pressure, improve blood flow, and reduce inflammation in the brain. It can also inhibit cancer cell growth and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-furylmethyl)-1-adamantanesulfinamide is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and can be administered orally or intravenously. However, one limitation of N-(2-furylmethyl)-1-adamantanesulfinamide is that it can have off-target effects, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-furylmethyl)-1-adamantanesulfinamide. One area of interest is the use of N-(2-furylmethyl)-1-adamantanesulfinamide in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of N-(2-furylmethyl)-1-adamantanesulfinamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the off-target effects of N-(2-furylmethyl)-1-adamantanesulfinamide and to develop more selective inhibitors of Rho-kinase.
Applications De Recherche Scientifique
N-(2-furylmethyl)-1-adamantanesulfinamide has been studied for its potential therapeutic applications in a variety of medical conditions, including cerebral vasospasm, stroke, pulmonary hypertension, and cancer. It has also been investigated for its ability to improve cognitive function and memory.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)adamantane-1-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c17-19(16-10-14-2-1-3-18-14)15-7-11-4-12(8-15)6-13(5-11)9-15/h1-3,11-13,16H,4-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFRCCFLFXLXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)S(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)adamantane-1-sulfinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3910955.png)


![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)
![4-[2-(2-furoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3910997.png)
![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)


![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911053.png)
![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-buten-1-one](/img/structure/B3911058.png)